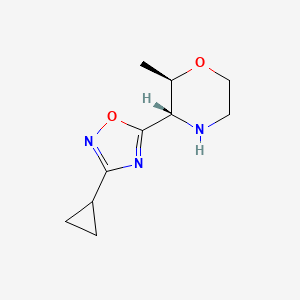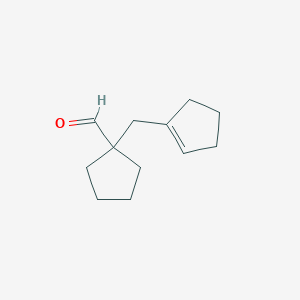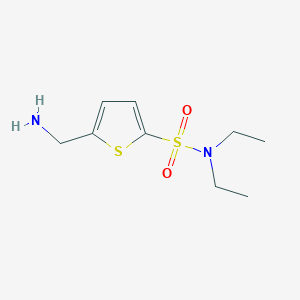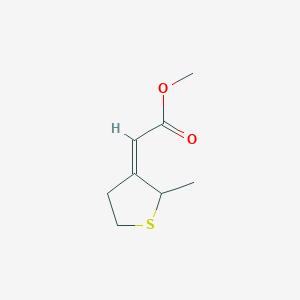![molecular formula C12H19N3 B13258469 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13258469.png)
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring fused with an azaspirooctane structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with a suitable amine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of less hazardous reagents to ensure safety and cost-effectiveness. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor in cancer treatment
Uniqueness
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane stands out due to its spiro structure, which imparts unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
8-(2-ethylpyrazol-3-yl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H19N3/c1-2-15-11(4-7-14-15)10-8-13-9-12(10)5-3-6-12/h4,7,10,13H,2-3,5-6,8-9H2,1H3 |
InChI Key |
PUMGSAABTZATTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CNCC23CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-Azaspiro[2.4]heptan-5-yl}-3-fluoropropan-2-ol](/img/structure/B13258390.png)

![(Butan-2-yl)[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B13258401.png)


![[(1-Ethylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13258407.png)



![2-[2-(Aminomethyl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13258441.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylidenehexanoic acid](/img/structure/B13258448.png)

![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13258453.png)
![1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13258454.png)
